molecular formula C11H16N2S B11802184 2-(Methylthio)-5-(piperidin-2-yl)pyridine

2-(Methylthio)-5-(piperidin-2-yl)pyridine

Cat. No.: B11802184
M. Wt: 208.33 g/mol
InChI Key: JTMBFEGVALICMX-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a piperidin-2-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-5-(piperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with piperidine under basic conditions to form 2-(piperidin-2-yl)pyridine. This intermediate is then subjected to methylthiolation using methylthiolating agents such as methylthiol or dimethyl disulfide in the presence of a base like sodium hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Methylthio)-5-(piperidin-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

  • 2-(Methylthio)-3-(piperidin-2-yl)pyridine
  • (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
  • 2-(Piperidin-2-yl)pyridine

Comparison: Compared to its analogs, 2-(Methylthio)-5-(piperidin-2-yl)pyridine is unique due to the specific positioning of the methylthio and piperidin-2-yl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

2-methylsulfanyl-5-piperidin-2-ylpyridine

InChI

InChI=1S/C11H16N2S/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3

InChI Key

JTMBFEGVALICMX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C=C1)C2CCCCN2

Origin of Product

United States

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